2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Overview
Description
2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 2,4-dimethylphenol with an appropriate halogenated ethyl compound under basic conditions to form the phenoxy intermediate.
Coupling with piperazine: The phenoxy intermediate is then reacted with 4-(furan-2-carbonyl)piperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)ethanol
- 4-(Furan-2-carbonyl)piperazine
- 1-(4-(Furan-2-carbonyl)piperazin-1-yl)ethanone
Uniqueness
2-(2,4-DIMETHYLPHENOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties compared to its individual components.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-5-6-16(15(2)12-14)25-13-18(22)20-7-9-21(10-8-20)19(23)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRHBAQMBJXCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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